molecular formula C18H16O8 B101543 Acerosin CAS No. 15835-74-2

Acerosin

Cat. No. B101543
CAS RN: 15835-74-2
M. Wt: 360.3 g/mol
InChI Key: BTMNGQCCCWTUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acerosin is a natural product that has been isolated from the fungus Acerosporium sp. This compound has gained significant attention in recent years due to its potential applications in scientific research. Acerosin is a polyketide that belongs to the class of secondary metabolites. It has a unique structure that makes it a promising candidate for various research applications.

Scientific Research Applications

Strategies for Enhancing Fermentative Production of Acetoin

Acetoin, often confused with "Acerosin," is a volatile compound used in foods, cosmetics, and as a bio-based chemical. Research highlights strategies to enhance its production through biosynthesis, genetic engineering, and process optimization, underscoring its significance as a renewable resource for industrial applications (Xiao & Lu, 2014).

Renin Angiotensin System Deregulation and Cancer Risk

Studies have explored the non-cardiovascular roles of the renin-angiotensin system (RAS), including its involvement in carcinogenesis. Research suggests that antihypertensive agents targeting the RAS, such as ACE inhibitors, could influence the incidence and outcomes of renal cell carcinoma, offering insights into potential therapeutic applications beyond hypertension management (Sobczuk et al., 2017).

ACE2 in SARS-CoV-2 and Cardiovascular Disease

The role of angiotensin-converting enzyme 2 (ACE2) has been critically examined in the context of SARS-CoV-2 infection and its implications for cardiovascular diseases. ACE2's function as a negative regulator of the renin-angiotensin system and its involvement in COVID-19 pathogenesis highlight the complex interplay between infectious diseases and cardiovascular health (Gheblawi et al., 2020).

properties

CAS RN

15835-74-2

Product Name

Acerosin

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxychromen-4-one

InChI

InChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)12-7-10(20)13-14(21)17(24-2)15(22)18(25-3)16(13)26-12/h4-7,19,21-22H,1-3H3

InChI Key

BTMNGQCCCWTUQH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)O

melting_point

239-241°C

Other CAS RN

15835-74-2

physical_description

Solid

Origin of Product

United States

Synthesis routes and methods

Procedure details

A large number of flavonoids viz., casticin, orientin, isoorientin, luteolin, luteolin-7-0-glucoside, corymbosin, gardenins A and B, 3-0-desmethylartemetin,5-0-desmethylnobiletin,3\4\5,5\6J,8-heptamethoxyflavanone and 3\,5-dihydroxy-4′,6,7-trimethoxy flavanone and 3′,5-dihydroxy-4′,6,7-trimethoxyflavanone have been reported from this plant [Sirait, L. M., Rimpler, H. and Haensal, R., Experientia 1962, 18, 72; Haensal, R. et al. Phytochemistry 1965, 4 ,19; Banerji A. et al. Phytochemistry 1969, 8,511; Ferdous, A. J. et al. Bangladesh Acad. Sci. 1984, 8,23; Dayrit, F. M. et al. Philipp. J. Sci. 1987, 116, 403; Banerji, J. et al. Indian J. Chem. 1988; 27B, 597; Achari, B. et al. Phytochemistry. 1984, 23, 703]. Stem-bark afforded five new flavone glycosides along with luteolin and acerosin. The new flavone glycosides are 6p-glucopyranosyl-7-hydroxy-3′,4′,5′,8-tetramethoxyflavone-5-O-α-L-rhamnopyranoside, 3′,7-dihydroxy-4′,6,8-trimethoxyflavone-5-O-(6″-O-acetyl-p-D-glucopyranoside),3,3′,4′,6,7,-pentamethoxyflavone 5′-O-(4″-O-β-D-glucopyranosyl-cc-rhamnopyranoside, 4′,5,7-tri-hydroxyflavone-8-(2″-caffeoyl-a-glucopyranoside) and 3′,5,5′,7-tetrahydroxy-4-methoxyflavone -3′-O-(4″-O-α-D-galactopyranosyl) galactopyranoside [Rao, V. K. et al. Indian J. Pharm. 1977,39, 41; Subramamian, P. M. and Misra, G. S. Indian J. Chem. 1978, 16B, 615; Subramaniam, P. M. and Misra, G. S. J. Nat. Prod. 1979,42, 540]. A diterpenoid, 5β-hydro-8,11,13-abieta-trien-6a-ol and three triterpenoids, 2 cc, 3a-dihydroxyoleana-5 12-dien-28-oic acid, 2a, 3a-diacetoxyoleana-5, 12-dien-28-oic acid, 2,3 a-diacetoxy-18-hydroxyoleana-5,12-dien-28-oib acid have been isolated from the seeds, These compounds exhibited antiinflammatory activity [Chawla, A. S., Sharma, A. K., Handa, S. S. and Dhar, K. L. Indian J. Chem. 1991, 30B, 773 and J. Nat. Prod. 1992,55,163. From the roots acetyloleanolic acid was isolated [Vishnol, S. P., Shoeb, A., Kapil, R. S. and Popli, S. P. Phytochemistry 1983, 22, 597].
[Compound]
Name
3-0-desmethylartemetin,5-0-desmethylnobiletin,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6J,8-heptamethoxyflavanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
5-dihydroxy-4′,6,7-trimethoxy flavanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
27B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
flavonoids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
luteolin-7-0-glucoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acerosin
Reactant of Route 2
Acerosin
Reactant of Route 3
Acerosin
Reactant of Route 4
Acerosin
Reactant of Route 5
Acerosin
Reactant of Route 6
Acerosin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.